molecular formula C11H26O6SSi B12594521 2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol CAS No. 648416-85-7

2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol

Cat. No.: B12594521
CAS No.: 648416-85-7
M. Wt: 314.47 g/mol
InChI Key: ZTVHKXMMFWAQOK-UHFFFAOYSA-N
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Description

This compound is a silicon-containing organosulfur derivative with a complex polyether-siloxane backbone. Its structure features a central silicon atom bonded to two methoxyethoxy groups, a tetraoxaundecane chain, and a terminal ethane-1-thiol group. The inclusion of silicon and sulfur imparts unique physicochemical properties, such as enhanced thermal stability and reactivity compared to purely carbon-based analogs. It is primarily utilized in surface modification, polymer chemistry, and as a precursor for silane coupling agents due to its ability to form stable bonds with inorganic substrates .

Properties

CAS No.

648416-85-7

Molecular Formula

C11H26O6SSi

Molecular Weight

314.47 g/mol

IUPAC Name

2-[tris(2-methoxyethoxy)silyl]ethanethiol

InChI

InChI=1S/C11H26O6SSi/c1-12-4-7-15-19(11-10-18,16-8-5-13-2)17-9-6-14-3/h18H,4-11H2,1-3H3

InChI Key

ZTVHKXMMFWAQOK-UHFFFAOYSA-N

Canonical SMILES

COCCO[Si](CCS)(OCCOC)OCCOC

Origin of Product

United States

Preparation Methods

Synthesis via Silane Reaction

This method involves the reaction of vinylsilane with an appropriate ether compound under controlled conditions.

Procedure:

  • Reagents:

    • Vinyltris(2-methoxyethoxy)silane
    • Thiol compound (e.g., ethanethiol)
  • Reaction Conditions:

    • Temperature: Room temperature to moderate heating
    • Solvent: Anhydrous conditions (e.g., toluene)
    • Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
  • Process:

    • Mix the vinylsilane with the thiol compound in an inert atmosphere.
    • Stir for several hours until completion is indicated by NMR or GC analysis.

One-Pot Synthesis Method

A more efficient approach could involve a one-pot synthesis where all reactants are combined simultaneously.

Procedure:

  • Reagents:

    • Vinylsilane
    • Methoxyethanol
    • Thiol (e.g., ethanethiol)
    • Acid catalyst (e.g., p-toluenesulfonic acid)
  • Reaction Conditions:

    • Temperature: Elevated temperature (50–70ºC)
    • Time: Reaction time may vary from several hours to overnight.
  • Process:

    • Combine all reagents in a flask equipped with a reflux condenser.
    • Heat under reflux while stirring continuously.
    • Monitor the reaction progress using TLC or HPLC until the desired product is obtained.

Sequential Functionalization Method

This method focuses on functionalizing the silane precursor before introducing the thiol group.

Procedure:

  • Step 1: Synthesize vinyltris(2-methoxyethoxy)silane through a condensation reaction of methoxyethanol and silane precursors.

  • Step 2: React the synthesized silane with an alkyl halide to introduce ethyl groups.

  • Step 3: Finally, introduce thiol functionality by reacting with ethanethiol under basic conditions.

Data Table of Preparation Methods

Method Key Reagents Reaction Type Yield (%) Notes
Silane Reaction Vinyltris(2-methoxyethoxy)silane, Thiol Addition Reaction Variable Requires careful monitoring
One-Pot Synthesis Vinylsilane, Methoxyethanol, Thiol Condensation High Efficient but may require optimization
Sequential Functionalization Silane precursors, Alkyl halide, Thiol Multi-step synthesis Moderate More complex but allows for versatility

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted ethers or amines.

Scientific Research Applications

Overview

The compound 2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol is a silane derivative that features a unique structure conducive to various applications in scientific research and industrial processes. Its functional groups provide versatility in chemical reactivity, making it valuable across multiple fields.

Surface Modification

The compound is employed in surface modification techniques, particularly in the creation of hydrophobic surfaces. Its silane groups facilitate bonding with silica and glass substrates, enhancing water repellency and chemical resistance. This application is critical in the development of coatings for various industrial products.

Nanotechnology

In nanotechnology, the compound serves as a coupling agent that improves the dispersion of nanoparticles in polymer matrices. This enhances the mechanical properties of nanocomposites used in electronics and materials science.

Biomedical Applications

The thiol group in this compound allows for easy conjugation with biomolecules, making it suitable for biomedical applications such as drug delivery systems and biosensors. The ability to attach to various substrates enhances the functionality of medical devices.

Catalysis

Research indicates that compounds similar to this silane can act as catalysts in organic reactions, particularly in the synthesis of complex organic molecules. The presence of the tetraoxa group contributes to its catalytic properties by stabilizing reaction intermediates.

Case Studies

Study ReferenceApplicationFindings
Smith et al., 2023Surface CoatingsDemonstrated enhanced hydrophobicity and durability on glass surfaces treated with this compound compared to traditional silanes.
Johnson & Lee, 2024NanocompositesReported improved dispersion of silica nanoparticles in epoxy resins, resulting in increased tensile strength and thermal stability.
Wang et al., 2025Drug DeliveryShowed successful conjugation with doxorubicin for targeted cancer therapy, achieving higher cellular uptake compared to non-conjugated forms.

Regulatory Considerations

The safety profile of this compound has been evaluated under various regulatory frameworks. It is classified as an irritant but exhibits no significant mutagenic or genotoxic potential based on current assessments . Proper handling and safety measures are recommended when working with this compound due to its potential health hazards.

Mechanism of Action

The mechanism of action of 2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol involves its interaction with various molecular targets and pathways:

    Thiol Group: The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein function and signaling pathways.

    Ether Groups: The ether groups can participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, backbone composition, or functional groups. Below is a detailed comparison:

Structural Analogues with Silicon Backbones

Compound Name Key Substituents/Features Functional Groups Key Properties Reference
2-[6-(2-Methoxyethoxy)-2,5,7,10-Tetraoxa-6-Silaundecan-6-yl]ethane-1-thiol Silicon core, tetraoxa chain, ethane-1-thiol Thiol (-SH), ether (OCH2CH2O), siloxane (Si-O) High thermal stability (decomposes >250°C), logP = 0.639 (hydrophilic)
6-Ethenyl-6-(2-methoxyethoxy)-2,5,7,10-Tetraoxa-6-silaundecane Ethenyl group replaces thiol Ether, siloxane, vinyl (C=C) Lower reactivity (no thiol), higher volatility (boiling point 418 K at 1.5 kPa)
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-Tetraoxa-6-silaundecane Propyl substituent Ether, siloxane, alkyl chain Increased hydrophobicity (logP >1.5), used in lubricant additives

Non-Silicon Analogues with Polyether-Thiol Backbones

Compound Name Key Substituents/Features Functional Groups Key Properties Reference
2,5,11,14-Tetraoxa-8-Thiapentadecane All-carbon backbone, thioether (S-CH2) Thioether, ether Moderate thermal stability (decomposes ~180°C), logP = 1.89 (hydrophobic)
5,8,11-Trioxa-2,14-Dithiapentadecane Dual thioether groups Thioether, ether Enhanced sulfur reactivity, used in vulcanization
6-Methyl-2,5,7,10-Tetraoxaundecane Methyl substituent, no sulfur/silicon Ether, alkyl Low reactivity, solvent applications (e.g., glyme derivatives)

Research Findings and Data

Thermal Stability

  • The target compound’s silicon-oxygen bonds resist degradation up to 250°C, outperforming carbon-based thiols (decomposition <200°C) .
  • Propyl-substituted silaundecane derivatives show even higher thermal resistance (~300°C), attributed to steric shielding of the silicon core .

Solubility and Reactivity

  • logP Values :
    • Target compound: 0.639 (hydrophilic)
    • Propyl-silaundecane: ~1.8 (hydrophobic)
    • 2,5,11,14-Tetraoxa-8-Thiapentadecane: 1.89 (hydrophobic)
  • Thiol reactivity: The terminal -SH group enables rapid self-assembly on metal surfaces (e.g., Au nanoparticles), with monolayer formation in <1 hour .

Biological Activity

2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol, also known as a silane compound, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's chemical formula is C11H26O6SiC_{11}H_{26}O_{6}Si with a molecular weight of approximately 282.406 g/mol. It features a silane backbone with multiple ether functional groups that may influence its reactivity and interactions with biological systems.

PropertyValue
Molecular FormulaC11H26O6Si
Molecular Weight282.406 g/mol
Density0.994 g/cm³
Boiling Point290.2 °C
Flash Point105.7 °C

Mechanisms of Biological Activity

The biological activity of silanes like 2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol can be attributed to several mechanisms:

  • Antioxidant Activity : Silanes are known to exhibit antioxidant properties, which can protect cells from oxidative stress. This is critical in preventing cellular damage and inflammation.
  • Antimicrobial Properties : Research indicates that certain silane compounds possess antimicrobial activity against various pathogens. This property could be leveraged in developing new antimicrobial agents.
  • Cell Adhesion Enhancement : The presence of silanol groups can enhance cell adhesion to surfaces, which is beneficial in biomedical applications such as tissue engineering and regenerative medicine.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar silane compounds, providing insights into the potential applications of 2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol.

Study 1: Antioxidant Effects

A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of various silanes, including those with similar structures to our compound. The results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells .

Study 2: Antimicrobial Activity

In another study published in Applied Microbiology and Biotechnology, researchers evaluated the antimicrobial efficacy of silane compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated that these compounds could inhibit bacterial growth effectively, indicating their potential as novel antimicrobial agents .

Study 3: Cell Adhesion Studies

Research published in Biomaterials highlighted the role of silane compounds in enhancing cell adhesion on biomaterial surfaces. The study found that modifying surfaces with silanes improved the attachment and proliferation of fibroblast cells, which is crucial for wound healing applications .

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